![molecular formula C18H22ClN3OS B2953641 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897479-08-2](/img/structure/B2953641.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectral data (IR, 1H NMR, and MS) . The compounds were designed, synthesized, and characterized by these techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, one compound was found to be soluble in DMSO but insoluble in water .Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial activity. The presence of the benzothiazole and piperazine moieties suggests that it could be effective against various bacterial strains. For instance, similar structures have shown good activity against Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 500 µg/mL .
Antipsychotic Drug Development
Derivatives of benzothiazole-piperazine have been identified as dopamine and serotonin antagonists. These properties are essential for antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder. The compound’s structure could be a starting point for developing new antipsychotic medications .
Cytotoxic Activity
Compounds with a similar framework have been designed and tested for their cytotoxic activity against various cancer cell lines. This compound’s structural features may allow it to be screened for potential use in cancer treatment, particularly in identifying its efficacy in inhibiting the growth of cancer cells .
Anti-Inflammatory Agents
The compound’s derivatives have been explored for their anti-inflammatory properties. Given the importance of inflammation in many diseases, this compound could serve as a lead structure for developing safe anti-inflammatory agents .
Drug Likeness and “Drugability”
The compound has been assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This analysis is crucial for determining the potential of a compound to be developed into a drug that can be orally active and absorbed by the human body .
Neuropharmacological Applications
Due to the compound’s affinity for dopamine and serotonin receptors, it may have implications in neuropharmacology, particularly in the treatment of neurological disorders that involve these neurotransmitters .
Mechanism of Action
Target of Action
Structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have also been used as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, it might inhibit the growth of bacteria or modulate neurotransmitter activity.
Biochemical Pathways
Given the potential antibacterial and antipsychotic activities of similar compounds, it can be speculated that it may interfere with bacterial growth processes or neurotransmitter signaling pathways .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it may inhibit bacterial growth or modulate neurotransmitter activity, leading to potential antibacterial or antipsychotic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPDNHQNAIAWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
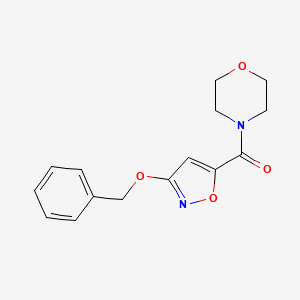
![Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/no-structure.png)
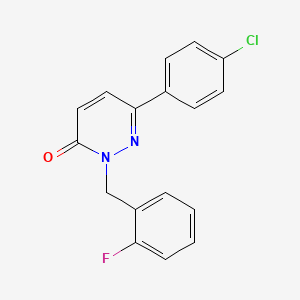
![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)

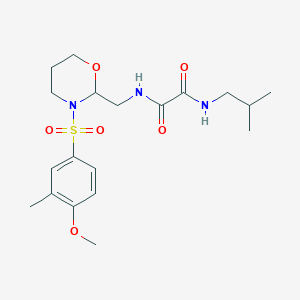

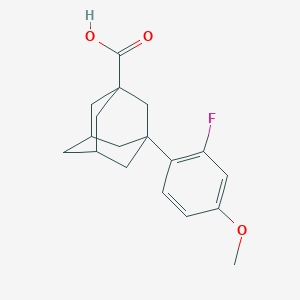

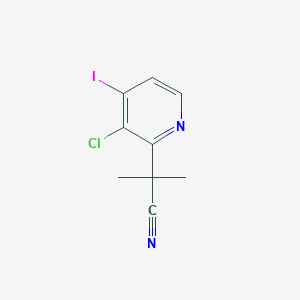
![7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2953581.png)